molecular formula C21H25N3O4 B11020413 [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11020413
M. Wt: 383.4 g/mol
InChI Key: PZNLTEQYYJVIFX-UHFFFAOYSA-N
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Description

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a pyridazinone ring, which is known for its wide range of pharmacological activities. Pyridazinone derivatives have been shown to possess various biological properties, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the formation of the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or keto acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

[1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives, such as:

Uniqueness

What sets [1-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[1-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H25N3O4/c25-18(22-15-21(13-20(27)28)11-5-2-6-12-21)14-24-19(26)10-9-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2,(H,22,25)(H,27,28)

InChI Key

PZNLTEQYYJVIFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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